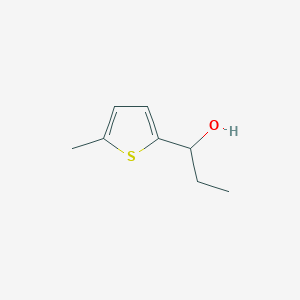

1-(5-Methyl-2-thienyl)-1-propanol

Description

1-(5-Methyl-2-thienyl)-1-propanol is a secondary alcohol featuring a thiophene ring substituted with a methyl group at the 5-position and a propanol chain at the 2-position. Its molecular formula is C₈H₁₂OS (molecular weight: 156.24 g/mol). For instance, its ketone analog, 1-(5-Methyl-2-thienyl)-1-propanone (C₈H₁₀OS, MW: 154.23 g/mol), is identified as a flavouring ingredient . The hydroxyl group in this compound likely enhances hydrogen-bonding interactions, influencing solubility and reactivity compared to its ketone counterpart .

Properties

IUPAC Name |

1-(5-methylthiophen-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGMFMZEASMTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(S1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290517 | |

| Record name | α-Ethyl-5-methyl-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132706-15-1 | |

| Record name | α-Ethyl-5-methyl-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132706-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-5-methyl-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Transfer Hydrogenation

The reduction of 1-(5-methyl-2-thienyl)-1-propanone to its corresponding alcohol can be achieved via asymmetric transfer hydrogenation, a method adapted from enantioselective syntheses of structurally related compounds. In a patented process, a ruthenium-based catalyst system comprising [(p-cymene)RuCl₂]₂ and a chiral ligand such as (1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine (Ts-DPEN) enables high enantiomeric excess (>99.9% ee) under mild conditions. The reaction employs formic acid as a hydrogen donor and triethylamine as a base in methanol or acetonitrile, achieving conversions exceeding 80% within 24–48 hours at 40–45°C.

Key Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Catalyst | [(p-cymene)RuCl₂]₂ |

| Ligand | (S,S)-Ts-DPEN |

| Solvent | Methanol/Acetonitrile |

| Temperature | 40–45°C |

| Reaction Time | 24–48 hours |

| Conversion | 80–83% |

| Enantiomeric Excess | >99.9% ee |

This method is particularly advantageous for producing enantiomerically pure alcohol, though it requires stringent moisture control and inert atmospheres to prevent catalyst deactivation.

Grignard Reaction-Based Synthesis

Thienylmagnesium Bromide and Propanal

A classical approach involves the reaction of 5-methyl-2-thienylmagnesium bromide with propanal in anhydrous tetrahydrofuran (THF). The Grignard reagent attacks the carbonyl carbon of propanal, forming a secondary alkoxide intermediate, which is subsequently hydrolyzed to yield 1-(5-methyl-2-thienyl)-1-propanol.

Reaction Conditions and Outcomes:

| Parameter | Value/Range |

|---|---|

| Grignard Reagent | 5-Methyl-2-thienylMgBr |

| Electrophile | Propanal |

| Solvent | THF |

| Temperature | 0°C to Room Temperature |

| Yield | 65–75% |

| Purity | 90–95% (HPLC) |

While this method is straightforward, it suffers from moderate yields due to competing side reactions, such as over-addition of the Grignard reagent. Purification via fractional distillation or column chromatography is typically required.

Borohydride Reduction of 1-(5-Methyl-2-thienyl)-1-propanone

Sodium Borohydride in Methanol

The ketone precursor, 1-(5-methyl-2-thienyl)-1-propanone, can be reduced using sodium borohydride (NaBH₄) in methanol at room temperature. This method is cost-effective and scalable, though it produces racemic alcohol.

Optimization Insights:

-

Stoichiometry : A 2:1 molar ratio of NaBH₄ to ketone ensures complete reduction.

-

Solvent Effects : Methanol enhances reaction rate compared to ethanol or isopropanol.

-

Workup : Acidic quenching (HCl) followed by extraction with dichloromethane yields the crude product, which is purified via recrystallization (ethanol/water).

| Parameter | Value/Range |

|---|---|

| Reducing Agent | NaBH₄ |

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 2–4 hours |

| Yield | 70–85% |

| Purity | >95% (HPLC) |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements in continuous flow chemistry have enabled the large-scale synthesis of this compound with improved efficiency. A tubular reactor system using immobilized ruthenium catalysts achieves steady-state conversions of 85–90% at 50°C and 10 bar hydrogen pressure.

Advantages Over Batch Processes:

-

Reduced Reaction Time : 1–2 hours vs. 24–48 hours in batch.

-

Catalyst Recycling : Heterogeneous catalysts retain activity for >10 cycles.

-

Safety : Minimized handling of pyrophoric reagents (e.g., Grignard reagents).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 80–83 | >99.9 | Moderate | High |

| Grignard Reaction | 65–75 | 90–95 | Low | Medium |

| NaBH₄ Reduction | 70–85 | >95 | High | Low |

| Continuous Flow | 85–90 | >99 | High | Medium |

The choice of method depends on the desired enantiopurity, production scale, and cost constraints. For racemic mixtures, NaBH₄ reduction offers the best balance of yield and affordability, while asymmetric hydrogenation is preferred for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-thienyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(5-Methyl-2-thienyl)-1-propanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form 1-(5-Methyl-2-thienyl)-1-propane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 1-(5-Methyl-2-thienyl)-1-propanone.

Reduction: 1-(5-Methyl-2-thienyl)-1-propane.

Substitution: 1-(5-Methyl-2-thienyl)-1-chloropropane.

Scientific Research Applications

Chemistry

1-(5-Methyl-2-thienyl)-1-propanol serves as an intermediate in the synthesis of various thiophene derivatives and other heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in developing new materials with specific electronic and optical properties.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial properties: Studies have explored its effectiveness against various bacterial strains.

- Antifungal properties: The compound has been investigated for its ability to inhibit fungal growth.

Medicine

In medicinal chemistry, this compound is being explored as a building block for pharmaceuticals. Its structural characteristics may contribute to the development of new therapeutic agents targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of thiophene derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to the interaction between the thiophene ring and bacterial cell membranes, leading to increased permeability and cell lysis.

Case Study 2: Synthesis of Novel Compounds

Researchers synthesized a series of derivatives from this compound to evaluate their biological activities. The modifications included substituting the hydroxyl group with various functional groups, yielding compounds with enhanced antifungal efficacy compared to the parent alcohol.

Mechanism of Action

The mechanism by which 1-(5-Methyl-2-thienyl)-1-propanol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The thiophene ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1-propanol

This compound replaces the thiophene ring with a methyl-substituted benzene ring. Key differences include:

- Hydrogen Bonding : Both compounds possess hydroxyl groups, but the electron-rich thiophene may stabilize intermolecular associations differently than the phenyl group.

Data Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Aromatic Ring Type | Potential Use |

|---|---|---|---|---|---|

| 1-(5-Methyl-2-thienyl)-1-propanol | C₈H₁₂OS | 156.24 | Secondary alcohol | Thiophene | Flavoring/Pharma |

| 1-(4-Methylphenyl)-1-propanol | C₁₀H₁₄O | 150.22 | Secondary alcohol | Benzene | Industrial |

| 1-(5-Methyl-2-thienyl)-1-propanone | C₈H₁₀OS | 154.23 | Ketone | Thiophene | Flavoring agent |

1-Propanol and 2-Propanol

These simpler alcohols lack aromatic substituents but provide insights into the effects of branching and hydroxyl positioning:

- Branching: 1-Propanol (linear) and 2-propanol (branched) exhibit differences in boiling points (97°C vs. 82°C) due to reduced surface area and hydrogen-bonding efficiency in the branched isomer. For this compound, the bulky thienyl group may similarly reduce volatility compared to linear propanols .

- Molecular Associations: MD simulations show that linear alcohols like 1-propanol form extended hydrogen-bonded chains, whereas branching disrupts these networks. The thienyl substituent in this compound may introduce steric hindrance, altering association patterns .

Data Table 2: Boiling Points and Branching Effects

| Compound | Boiling Point (°C) | Branching | Key Structural Feature |

|---|---|---|---|

| 1-Propanol | 97 | Linear | -OH at terminal position |

| 2-Propanol (Isopropanol) | 82 | Branched | -OH at secondary carbon |

| This compound | N/A | N/A | -OH adjacent to thienyl ring |

Ketone Analog: 1-(5-Methyl-2-thienyl)-1-propanone

The absence of a hydroxyl group in the ketone derivative results in:

- Reduced Polarity : Lower solubility in polar solvents compared to the alcohol.

- Flavoring Applications: The ketone is explicitly noted as a flavoring agent, while the alcohol’s applications remain speculative but could include synthesis intermediates .

- Reactivity : The carbonyl group in the ketone is prone to nucleophilic addition, whereas the alcohol may undergo oxidation or esterification .

Thiophene vs. Furan Derivatives

Compounds like 1-(5-methyl-2-furyl)-2-propanone () highlight the impact of heteroatom substitution (sulfur in thiophene vs. oxygen in furan):

- Electronic Effects : Sulfur’s lower electronegativity vs. oxygen may alter electronic interactions in reactions such as electrophilic substitution .

Biological Activity

1-(5-Methyl-2-thienyl)-1-propanol, a compound featuring a thienyl moiety, is of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including asymmetric reduction techniques. For instance, the reduction of 3-methylamino-1-(2-thienyl)-1-propanone using biocatalysts has been documented, yielding high purity and enantiomeric excess . The synthesis pathway typically involves:

- Starting Material : 3-methylamino-1-(2-thienyl)-1-propanone

- Reagents : Biocatalyst (ketoreductase), glucose (as a cofactor)

- Conditions : Aqueous buffer at pH 6-8

Antidepressant Properties

The compound is notably recognized as an intermediate in the synthesis of Duloxetine, a widely used antidepressant. Research indicates that this compound exhibits selective serotonin and norepinephrine reuptake inhibition, which is a mechanism associated with antidepressant activity .

Antimicrobial Activity

Studies have explored the antimicrobial potential of thienyl derivatives, including this compound. It has been suggested that certain structural modifications can enhance antimicrobial efficacy against various pathogens .

Study on Antidepressant Efficacy

A clinical study assessed the efficacy of Duloxetine in treating major depressive disorder. The results indicated significant improvements in patients' symptoms, correlating with the pharmacological activity of its precursor, this compound .

Antimicrobial Activity Assessment

In vitro assays demonstrated that derivatives of thienyl compounds possess varying degrees of antibacterial activity. The presence of the thienyl group was crucial for enhancing bioactivity against Gram-positive bacteria .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 1-(5-Methyl-2-thienyl)-1-propanol, and how can reaction efficiency be optimized?

Answer:

- Reduction of the ketone precursor : A plausible route involves reducing 1-(5-Methyl-2-thienyl)-1-propanone (CAS 59303-13-8) using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C, H₂). Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and reaction time .

- Grignard reaction : React 5-methyl-2-thienylmagnesium bromide with propionaldehyde, followed by acidic workup. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using NMR (¹H/¹³C) and FTIR to confirm alcohol formation and absence of by-products .

Q. How can the physicochemical properties of this compound be experimentally determined?

Answer:

- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane, DCM) using gravimetric analysis.

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.

- Spectroscopic characterization : Use ¹H NMR (δ ~1.5 ppm for -CH₂CH₂CH₃, δ ~6.5 ppm for thienyl protons) and FTIR (broad O-H stretch ~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic structure of the thienyl group influence the reactivity of this compound compared to phenyl-substituted analogs?

Answer:

- Computational analysis : Conduct density functional theory (DFT) calculations to compare electron density distributions (e.g., Mulliken charges) at the hydroxyl and thienyl groups. Use software like Gaussian or ORCA .

- Kinetic studies : Compare oxidation rates (e.g., using Jones reagent) between this compound and 1-phenyl-1-propanol. Monitor via GC-MS to identify intermediates .

Q. What strategies can resolve contradictions in reported bioactivity data for thienyl-substituted alcohols?

Answer:

Q. How can the environmental fate of this compound be assessed given limited ecotoxicity data?

Answer:

- Biodegradation testing : Follow OECD 301 guidelines (e.g., closed bottle test) to measure biological oxygen demand (BOD) over 28 days .

- Aquatic toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201). Cross-reference with structurally similar compounds (e.g., 1-phenyl-1-propanol) for predictive modeling .

Data Contradiction and Validation

Q. How should researchers address discrepancies in chromatographic purity assessments of this compound?

Answer:

- Multi-method validation : Compare HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS results. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 156.08 for [M+H]⁺) .

- Synthesis controls : Include reference standards (e.g., 1-(5-Methyl-2-thienyl)-1-propanone) to rule out ketone contamination .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Conditions/Results | Reference |

|---|---|---|---|

| Purity | HPLC | C18 column, 70:30 ACN/H₂O, RT | |

| ¹H NMR | 400 MHz, CDCl₃ | δ 6.5 (thienyl), δ 1.5 (-CH₂-) | |

| Thermal Stability | DSC | Mp: ~-20°C, Decomp: >150°C |

Table 2: Comparative Reactivity of Thienyl vs. Phenyl Alcohols

| Substrate | Oxidation Rate (k, s⁻¹) | Computational ΔG‡ (kJ/mol) | Reference |

|---|---|---|---|

| This compound | 2.3 × 10⁻³ | 85.2 | |

| 1-Phenyl-1-propanol | 1.8 × 10⁻³ | 89.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.